N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide is a synthetic small molecule featuring a tetrahydroquinoline core modified with an ethanesulfonyl group at position 1 and a 2-methylbenzamide substituent at position 5. The ethanesulfonyl group enhances solubility and metabolic stability compared to alkyl or aryl substituents, while the benzamide moiety contributes to target binding specificity .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-25(23,24)21-12-6-8-15-13-16(10-11-18(15)21)20-19(22)17-9-5-4-7-14(17)2/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPILSNQRQYYFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Ethanesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the ethanesulfonyl group.
Attachment of the Methylbenzamide Moiety: Finally, the ethanesulfonyl-substituted tetrahydroquinoline is coupled with 2-methylbenzoic acid or its derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The tetrahydroquinoline core may interact with receptors or ion channels, modulating their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Ethanesulfonyl vs. Other Substituents
The ethanesulfonyl group distinguishes this compound from other tetrahydroquinoline derivatives. Key comparisons include:
*Estimated based on G504-0462’s logP. †Inferred from structural similarity to NOS inhibitors in .
Key Observations :
- Piperidinyl/pyrrolidinyl substituents (e.g., Compound 70) are associated with direct NOS inhibition, suggesting the ethanesulfonyl group may alter target selectivity .
Benzamide Substituent Variations
The 2-methylbenzamide group at position 6 differentiates the target compound from analogs with alternative aryl/heteroaryl groups:
*Estimated based on structural similarity.
†Inferred from G504-0462’s polar surface area.
‡Calculated using thiophene’s higher polarity.
Key Observations :
- Thiophene-carboximidamide derivatives (e.g., Compounds 68, 29) exhibit higher polar surface areas, which may limit blood-brain barrier penetration compared to benzamide analogs .
NOS Inhibition Potential
Compounds with tetrahydroquinoline cores (e.g., Compound 70) inhibit NOS isoforms (iNOS, eNOS, nNOS) via interactions with the heme cofactor . The ethanesulfonyl group’s electron-withdrawing nature may modulate this activity, though experimental validation is needed.
Stereochemical Considerations
highlights diastereomerism in tetrahydroquinoline derivatives, which could influence target binding . However, the achiral ethanesulfonyl group in the target compound may simplify synthesis and reduce stereochemical variability .
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